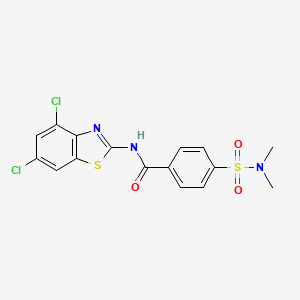

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C16H13Cl2N3O3S2 . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The key intermediate product prepared by the reaction of 6-nitro-2-aminobenzothiazole with proline activated by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) with subsequent reduction of the nitro group is sulfonylated by arenesulfonyl chlorides at the free amino group .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen, and sulfur . This structure is part of what makes it biologically active and industrially demanded .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C16H13Cl2N3O3S2, and it has an average mass of 430.329 Da and a monoisotopic mass of 428.977539 Da .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their potential as corrosion inhibitors. One study focused on the corrosion inhibiting effect of benzothiazole derivatives against steel corrosion in a 1 M HCl solution. These inhibitors demonstrated higher stability and efficiency compared to previously reported inhibitors from the benzothiazole family, offering significant protection through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Photovoltaic Performance Enhancement

Research into the morphology control of polycarbazole-based bulk heterojunction solar cells has shown that the incremental increase in dimethyl sulfoxide in the solution can improve photovoltaic performance. The study demonstrated that optimizing the polymer-solvent interaction leads to improved domain structure and hole mobility in the active layer, significantly enhancing power conversion efficiency (Chu et al., 2011).

Antimicrobial and Antioxidant Activities

N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and characterized, revealing significant antibacterial activities against various strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This study highlights the potential of benzothiazole derivatives in developing new antibacterial agents with higher efficacy compared to some existing medications (Obasi et al., 2017).

Enzyme Inhibition and Molecular Docking

A study on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, including chlorinated compounds, exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The research provides insights into the structural basis for the activity of these compounds, demonstrating their potential in cancer therapy (Fahim & Shalaby, 2019).

Future Directions

The future directions for this compound and similar benzothiazole derivatives involve developing new drugs and materials and new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

properties

IUPAC Name |

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)11-5-3-9(4-6-11)15(22)20-16-19-14-12(18)7-10(17)8-13(14)25-16/h3-8H,1-2H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBWHJKLLRROOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)

![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2363490.png)

![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)